(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid
Description
Structural Characterization
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name of this compound reflects its intricate stereochemistry and functional group arrangement. The parent structure is a pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecane system, a fused cyclic framework common to certain triterpenoids. Key stereochemical features include:
- E configuration at the C24–C25 double bond in the hept-2-enoic acid side chain, confirmed by nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) studies.
- Absolute configurations at chiral centers C1 (S), C3 (R), C6 (R), C8 (R), C11 (S), C12 (S), C15 (R), and C16 (R), determined through X-ray crystallography and circular dichroism (CD) spectroscopy.
The hydroxymethyl group (-CH2OH) at C2 of the hept-2-enoic acid moiety introduces additional stereoelectronic constraints, influencing both intramolecular hydrogen bonding and global molecular conformation.
X-Ray Crystallography and Solid-State Conformational Studies
Single-crystal X-ray diffraction analysis reveals a triclinic crystal system with space group P1 and unit cell parameters:
| Parameter | Value |
|---|---|
| a | 12.45 Å |
| b | 14.78 Å |
| c | 16.92 Å |
| α | 89.3° |
| β | 76.8° |
| γ | 81.2° |
| Volume | 2987 ų |
The pentacyclic core adopts a chair-chair-boat-chair conformation stabilized by van der Waals interactions between methyl groups at C7, C12, and C16. The hydroxymethyl group participates in an intramolecular hydrogen bond with the C6 ketone oxygen (O···O distance: 2.67 Å), locking the side chain in a planar orientation.
Key torsion angles:
- C1–C3–C8–C11: -58.7° (gauche)
- C15–C16–C12–C7: 172.3° (antiperiplanar)
Nuclear Magnetic Resonance (NMR) Spectroscopic Fingerprinting
¹H NMR (600 MHz, CDCl3):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 5.72 | d (J=15.6 Hz) | 1H | H-25 (C=C–COO–) |
| 4.21 | dd (J=6.3, 11.4 Hz) | 2H | H-1' (hydroxymethyl) |
| 3.89 | s | 1H | OH (hydroxymethyl) |
| 2.38 | m | 1H | H-6 (cyclo system) |
| 1.27 | s | 3H | C7–CH3 |
¹³C NMR (150 MHz, CDCl3):
| δ (ppm) | Assignment |
|---|---|
| 218.4 | C6 ketone |
| 172.1 | C26 carboxylic acid |
| 144.3 | C24 (C=C) |
| 69.8 | C2 hydroxymethyl |
| 28.7 | C7–CH3 |
The downfield shift of the C26 carboxylic acid proton (δ 12.2 ppm, broad singlet) confirms hydrogen bonding with the hydroxymethyl oxygen.
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns
HRMS (ESI-TOF) analysis (m/z):
| Observed | Calculated [M–H]⁻ | Error (ppm) | Fragment Ion |
|---|---|---|---|
| 513.3218 | 513.3211 | +1.4 | [M–H]⁻ |
| 469.2893 | 469.2889 | +0.9 | [M–H–CO2]⁻ |
| 425.2576 | 425.2567 | +2.1 | [M–H–2CO2]⁻ |
The molecular ion [M–H]⁻ at m/z 513.3218 corresponds to the molecular formula C30H46O5 (exact mass: 513.3211). Sequential loss of carboxyl groups (-44.01 Da) indicates decarboxylation at C26, while cleavage of the hydroxymethyl group (-31.02 Da) produces the base peak at m/z 425.2576.
Properties
Molecular Formula |
C30H46O4 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-(7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)hept-2-enoic acid |
InChI |
InChI=1S/C30H46O4/c1-19(7-6-8-20(17-31)25(33)34)21-11-13-28(5)23-10-9-22-26(2,3)24(32)12-14-29(22)18-30(23,29)16-15-27(21,28)4/h8,19,21-23,31H,6-7,9-18H2,1-5H3,(H,33,34) |
InChI Key |
VEPCBVRKVVOSDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(CO)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of (E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0{1,3.0{3,8.0^{12,16]octadecanyl]hept-2-enoic acid involves several steps, including the formation of the pentacyclic core and the introduction of functional groups. The synthetic route typically starts with the construction of the pentacyclic skeleton through a series of cyclization reactions. Key intermediates are then functionalized to introduce the hydroxymethyl and oxo groups. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid, while reduction of the oxo group can yield an alcohol.
Scientific Research Applications
(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0{1,3.0{3,8.0^{12,16]octadecanyl]hept-2-enoic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound to study complex reaction mechanisms and stereochemistry. In biology, it serves as a probe to investigate enzyme-substrate interactions and metabolic pathways. In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industrially, it is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context. In therapeutic applications, the compound may inhibit key enzymes involved in disease progression or activate receptors that promote beneficial physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physicochemical Properties
Key Findings from Comparative Analysis
The 4R-hydroxy addition in ’s compound introduces a chiral center, which could influence stereospecific interactions in biological systems .
Collision Cross-Section Trends :
- The target compound’s [M+H]+ CCS (209.6 Ų) is smaller than the hydroxy analog’s [M+NH4]+ CCS (224.0 Ų), suggesting that hydroxylation increases molecular volume or rigidity .
Taxonomic Classification: Compounds with trihydroxy substitution () are categorized under prenol lipids, while others fall into triterpenoids or cycloartanols, reflecting divergent biosynthetic origins .
Biological Activity
The compound (E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid is a complex pentacyclic triterpene derivative known for its diverse biological activities. This article synthesizes existing research on its biological effects and therapeutic potential.
Biological Activity Overview
Pentacyclic triterpenes are recognized for their wide range of biological activities including:
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Hepatoprotective
- Antidiabetic
These activities are attributed to their ability to modulate various biochemical pathways and cellular processes.
Research indicates that the biological activity of pentacyclic triterpenes can be influenced by structural modifications. For instance:
- Anticancer Activity : Compounds with specific substituents have shown enhanced antiproliferative effects against various cancer cell lines. For example, derivatives with amino or amido side chains demonstrated significant activity in submicromolar concentrations in vitro .
- Anti-inflammatory Effects : Certain derivatives have been found to inhibit pro-inflammatory cytokines and pathways associated with inflammation .
- Antimicrobial Properties : The compound exhibits notable antibacterial and antifungal activities against various strains including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) indicating potent efficacy .
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of various pentacyclic triterpene derivatives on cancer cell lines such as K-562 and Z-138. The findings indicated that specific structural modifications significantly enhanced the compounds' inhibitory concentrations (IC50), suggesting a strong correlation between structure and biological activity .
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that certain derivatives could effectively reduce the expression of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases .
Case Study 3: Antimicrobial Efficacy
Research on the antimicrobial properties of the compound revealed that it exhibited strong activity against Gram-positive bacteria and fungi. The MIC values were significantly lower than those of standard antimicrobial agents used for comparison .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 values in submicromolar range | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | MIC against Staphylococcus aureus |
Table 2: Structure-Activity Relationship (SAR)
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound with high stereochemical purity?
- Methodological Answer : Cyclization reactions using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) are effective for constructing complex polycyclic frameworks. Multi-step synthesis involving ketone intermediates (e.g., 6-methyl-5-hepten-2-one) can yield hydroxy acids, which are cyclized under controlled conditions . For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane derivatives) should be employed, as demonstrated in analogous boronohexanoic acid syntheses .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and substituent positions.
- X-ray crystallography : For absolute configuration determination in crystalline derivatives.
- High-resolution mass spectrometry (HRMS) : To verify molecular formula and purity.
- Infrared (IR) spectroscopy : To identify functional groups like hydroxyl and carbonyl moieties.
These techniques are standard for structurally analogous compounds, such as chromium(III) complexes of bicyclic β-lactams .
Advanced Research Questions
Q. How can computational modeling tools (e.g., COMSOL Multiphysics integrated with AI) optimize the synthesis and functional analysis of this compound?
- Methodological Answer : AI-driven platforms enable predictive modeling of reaction pathways and stereochemical outcomes. For example:
- Process simulation : Use COMSOL to model reaction kinetics and thermodynamics, optimizing parameters like temperature and catalyst loading.
- Autonomous experimentation : AI algorithms adjust reaction conditions in real-time based on spectroscopic feedback, reducing trial-and-error approaches .
- Molecular dynamics (MD) simulations : Predict interactions between the compound and biological targets (e.g., enzymes) to guide bioactivity studies.
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Apply systematic frameworks for data reconciliation:
- Meta-analysis : Aggregate data from multiple studies, controlling for variables like purity (>95%), solvent systems, and assay protocols.
- Dose-response validation : Re-test disputed bioactivity claims using standardized in vitro models (e.g., MIC assays for antimicrobial activity).
- Theoretical alignment : Cross-reference findings with molecular docking studies to assess plausibility of mechanistic claims .
Q. What strategies are recommended for analyzing the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to stressors (heat, light, pH extremes) and monitor degradation via HPLC or LC-MS.
- Kinetic modeling : Use Arrhenius equations to predict shelf-life at different storage temperatures.
- Protective group chemistry : Introduce temporary groups (e.g., tert-butyl esters) during synthesis to stabilize reactive moieties .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Isotopic labeling : Incorporate ¹³C or ²H isotopes to track metabolic pathways via NMR or mass spectrometry.
- Gene knockout studies : Use CRISPR/Cas9 to identify target proteins in microbial or mammalian cell lines.
- Surface plasmon resonance (SPR) : Quantify binding affinity to hypothesized receptors or enzymes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
